(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol
Description
(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound featuring a methanol group at the 4-position of the heterocyclic core. Its molecular formula is C₁₆H₉ClF₂N₂O, with a molecular weight of 318.707 g/mol (monoisotopic mass: 318.037147) . The structure includes a 4-chlorophenyl group at the 3-position and a 2,4-difluorophenyl group at the 1-position of the pyrazole ring.
Properties
Molecular Formula |
C16H11ClF2N2O |
|---|---|
Molecular Weight |
320.72 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H11ClF2N2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)15-6-5-13(18)7-14(15)19/h1-8,22H,9H2 |
InChI Key |
BXGDCIUMBQVZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl and 2,4-difluorophenyl groups. This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 4-position of the pyrazole ring. This can be accomplished through various methods, including reduction of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production of (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound lies in its anticancer properties. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol have demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Activity
In addition to its anticancer effects, (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol has shown potential antimicrobial activity. Studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of several pyrazole derivatives, including (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 30 to 55 µM. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .
Case Study 2: Antimicrobial Studies
In another investigation, the antimicrobial efficacy of pyrazole derivatives was assessed against common pathogens. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol could be a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-yl)methanol
- Molecular Formula : C₁₆H₉BrF₂N₂O (vs. C₁₆H₉ClF₂N₂O for the target compound).
- Key Differences: Bromine replaces chlorine at the 4-position of the aryl group.
- Impact : Higher molecular weight (∼357.6 g/mol) and altered pharmacokinetics compared to the chloro analog.
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Heterocyclic and Aromatic Substituent Variations
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
- Molecular Formula : C₁₅H₁₁F₂N₃O.
- Key Differences : Pyridin-3-yl replaces the 4-chlorophenyl group.
(1-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol
Core Heterocycle Modifications
[1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Antibacterial and Antioxidant Profiles
- Target Compound: Limited direct data, but pyrazole derivatives with halogenated aryl groups (e.g., ) exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and antioxidant capacity (IC₅₀: 12–25 µM in DPPH assays) .
- Pyridinyl Derivative : Nitrogen-rich structure may improve binding to bacterial enzymes (e.g., dihydrofolate reductase) .
Biological Activity
The compound (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol has garnered attention for its potential biological activities, particularly in the realms of antifungal and antitubercular properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.73 g/mol. The structure features a pyrazole core substituted with a 4-chlorophenyl group and a 2,4-difluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClF2N3O |
| Molecular Weight | 335.73 g/mol |
| IUPAC Name | (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol |
Antifungal Activity
Research indicates that derivatives containing the pyrazole scaffold exhibit significant antifungal properties. A study evaluated several pyrazole derivatives, including those similar to (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol, against various pathogenic fungi. Notably, some compounds demonstrated potent activity against fungi such as Candida albicans and Aspergillus niger, suggesting that modifications to the pyrazole core can enhance antifungal efficacy .
Antitubercular Activity
In addition to antifungal properties, compounds with a pyrazole structure have shown promise against Mycobacterium tuberculosis. The same studies indicated that certain derivatives exhibited notable activity against the H37Rv strain of tuberculosis, positioning them as potential candidates for further development in treating this infectious disease .
Structure-Activity Relationship (SAR)
The biological activity of (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol can be attributed to its structural features. The presence of halogen substituents (like chlorine and fluorine) on the phenyl rings has been linked to increased biological potency. These modifications can affect lipophilicity and electronic properties, enhancing the compound's interaction with biological targets .
Study 1: Antifungal Evaluation
In vitro testing of various pyrazole derivatives revealed that compounds structurally related to (3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against C. albicans and A. niger. The study concluded that the incorporation of electron-withdrawing groups significantly enhances antifungal activity .
Study 2: Antitubercular Activity
A separate investigation focused on the antitubercular effects of pyrazole derivatives showed that specific compounds displayed MIC values as low as 0.25 µg/mL against M. tuberculosis. These findings suggest that further exploration into the pyrazole scaffold could yield effective treatments for tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
